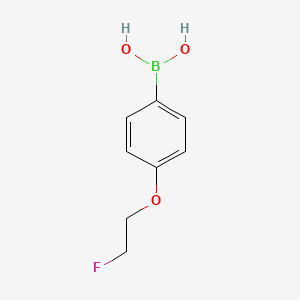
4-(2-Fluoroethoxy)phenylboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optical Modulation and Nanotechnology
- Phenyl boronic acids, including derivatives similar to 4-(2-Fluoroethoxy)phenylboronic acid, are utilized in optical modulation. They are effective in quenching near-infrared fluorescence in response to saccharide binding when conjugated to polymers like polyethylene glycol for dispersing carbon nanotubes (Mu et al., 2012).
Catalysis in Organic Synthesis
- Certain phenylboronic acids function as catalysts in dehydrative amidation between carboxylic acids and amines, which is significant in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Spectroscopy and Surface Studies
- The substituent type and position on phenylboronic acids, including fluoro-substituted variants, influence their adsorption mechanism, as demonstrated through spectroscopic studies (Piergies et al., 2013).
Experimental Oncology
- Some phenylboronic acid derivatives exhibit antiproliferative activity in cancer cell lines and can induce apoptosis, indicating potential for cancer therapy (Psurski et al., 2018).
Bio-imaging and Therapeutics
- Phenylboronic acid-functionalized pyrene derivatives, structurally related to 4-(2-Fluoroethoxy)phenylboronic acid, are used for two-photon imaging of cell surface sialic acids and in photodynamic therapy (Li & Liu, 2021).
Sensor Technology and Diagnostics
- Organoboron compounds, including phenylboronic acids, serve as Lewis acid receptors in polymeric membranes for ion sensing, highlighting their application in sensor technology (Jańczyk et al., 2012).
Nanomaterials for Bio-Applications
- Phenylboronic acid-decorated polymeric nanomaterials are used in drug delivery systems and biosensors, exploiting their ability to form reversible complexes with polyols (Lan & Guo, 2019).
Synthesis of Intermediates and Pharmaceuticals
- Phenylboronic acids are key intermediates in the synthesis of compounds like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).
Supramolecular Chemistry
- Phenylboronic acids are integral in the design and synthesis of supramolecular assemblies, offering potential applications in materials science (Pedireddi & Seethalekshmi, 2004).
Glucose-responsive Drug Delivery
- Phenylboronic acid-based nanoparticles have applications in glucose-responsive drug delivery, especially for insulin delivery in diabetic patients (Ma & Shi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMLDGLDSQHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCF)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681895 | |
| Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)phenylboronic acid | |
CAS RN |
1256355-63-1 | |
| Record name | B-[4-(2-Fluoroethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



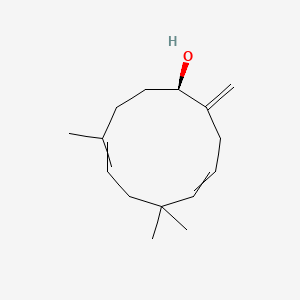
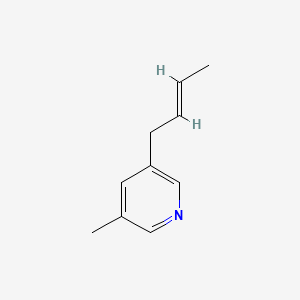

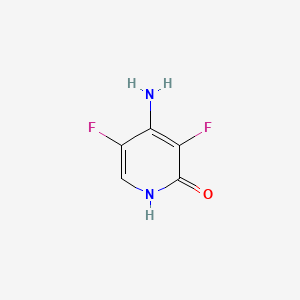
![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B566603.png)
![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)
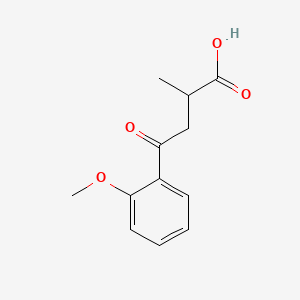
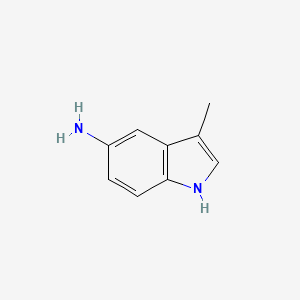
![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)